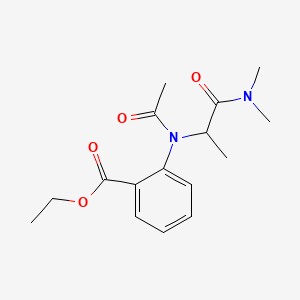
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is a complex organic compound that belongs to the class of anthranilic acid derivatives. This compound is characterized by its unique structure, which includes an anthranilic acid core with additional acetyl and dimethylcarbamoyl groups. It is often used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester typically involves multiple steps. One common method includes the acetylation of anthranilic acid followed by the introduction of the dimethylcarbamoyl group. The final step involves esterification with ethanol to form the ethyl ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester involves its interaction with specific molecular targets. The acetyl and dimethylcarbamoyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
相似化合物的比较
Similar Compounds
- Methyl N-acetylanthranilate
- Ethyl N-acetylanthranilate
- Methyl 2-(N-acetylamino)benzoate
Uniqueness
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
生物活性
N-Acetyl-N-(1-(dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester (CAS No. 97021-17-5) is a complex organic compound that exhibits various biological activities due to its unique chemical structure. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C16H22N2O4 and a molecular weight of approximately 306.36 g/mol. Its structure features an anthranilic acid backbone modified with an N-acetyl group and a dimethylcarbamoyl moiety, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 97021-17-5 |
Synthesis
The synthesis of this compound typically involves several steps, including the acylation of anthranilic acid derivatives and the introduction of the dimethylcarbamoyl group. Reaction conditions must be carefully controlled to achieve high yields and purity.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological activities, particularly in the following areas:
- cGMP-Phosphodiesterase Inhibition : This compound has been identified as an inhibitor of cGMP-phosphodiesterase, which plays a critical role in various physiological processes, including vasodilation and neurotransmission .
- Analgesic Effects : Similar derivatives have shown analgesic properties, suggesting potential applications in pain management.
- Antioxidant Activity : The presence of functional groups in its structure may contribute to antioxidant effects, which are beneficial in reducing oxidative stress in cells.
Case Studies
- In Vitro Studies : A study evaluating the interaction of this compound with various biological targets demonstrated its potential as a therapeutic agent. The compound exhibited dose-dependent inhibition of specific enzymes involved in inflammatory pathways.
- Comparative Analysis : In comparative trials with structurally similar compounds (e.g., Ethyl Anthranilate), this compound showed enhanced biological activity, likely due to the presence of the dimethylcarbamoyl group.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting cGMP-phosphodiesterase, the compound can modulate intracellular signaling pathways that regulate vascular tone and neurotransmitter release.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with serotonin receptors, potentially influencing mood and anxiety levels.
Future Directions
Further research is necessary to fully elucidate the pharmacodynamics and therapeutic potential of this compound. Key areas for future investigation include:
- Clinical Trials : To assess safety and efficacy in human subjects.
- Structure-Activity Relationship Studies : To optimize the compound's pharmacological properties through chemical modifications.
属性
CAS 编号 |
97021-17-5 |
|---|---|
分子式 |
C16H22N2O4 |
分子量 |
306.36 g/mol |
IUPAC 名称 |
ethyl 2-[acetyl-[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate |
InChI |
InChI=1S/C16H22N2O4/c1-6-22-16(21)13-9-7-8-10-14(13)18(12(3)19)11(2)15(20)17(4)5/h7-11H,6H2,1-5H3 |
InChI 键 |
QAFKBRQHJNQJEE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1N(C(C)C(=O)N(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















